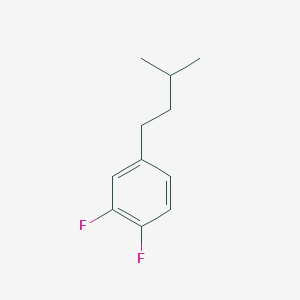

1,2-Difluoro-4-isopentylbenzene

CAS No.: 2432848-63-8

Cat. No.: VC11689705

Molecular Formula: C11H14F2

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2432848-63-8 |

|---|---|

| Molecular Formula | C11H14F2 |

| Molecular Weight | 184.23 g/mol |

| IUPAC Name | 1,2-difluoro-4-(3-methylbutyl)benzene |

| Standard InChI | InChI=1S/C11H14F2/c1-8(2)3-4-9-5-6-10(12)11(13)7-9/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | XEGNGNNLANLHSO-UHFFFAOYSA-N |

| SMILES | CC(C)CCC1=CC(=C(C=C1)F)F |

| Canonical SMILES | CC(C)CCC1=CC(=C(C=C1)F)F |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

1,2-Difluoro-4-isopentylbenzene has the molecular formula C₁₁H₁₄F₂ and a molecular weight of 184.23 g/mol. Its IUPAC name, 1,2-difluoro-4-(3-methylbutyl)benzene, reflects the substitution pattern: fluorine atoms at positions 1 and 2 and a branched isopentyl group (-CH₂CH(CH₂CH₃)) at position 4. The structure is confirmed by spectroscopic data, including its SMILES notation (CC(C)CCC1=CC(=C(C=C1)F)F) and InChIKey (XEGNGNNLANLHSO-UHFFFAOYSA-N).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 2432848-63-8 |

| Molecular Formula | C₁₁H₁₄F₂ |

| Molecular Weight | 184.23 g/mol |

| IUPAC Name | 1,2-difluoro-4-(3-methylbutyl)benzene |

| SMILES | CC(C)CCC1=CC(=C(C=C1)F)F |

| InChIKey | XEGNGNNLANLHSO-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,2-difluoro-4-isopentylbenzene can be inferred from methods used for analogous compounds. A plausible route involves:

-

Friedel-Crafts Alkylation: Reacting 1,2-difluorobenzene with isopentyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the isopentyl group .

-

Halogenation: Alternatively, halogenating 4-isopentylbenzene with fluorine gas or a fluorinating agent (e.g., Selectfluor®) under controlled conditions .

A patent describing the synthesis of 2,4-difluoro benzene methanamines (CN105017026B) highlights the use of halogenating agents and paraformaldehyde in the presence of catalysts like zinc chloride . Adapting this method, m-difluorobenzene could react with isopentyl halides to yield the target compound.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 1,2-Difluorobenzene, AlCl₃, Isopentyl chloride, 80°C | ~75% |

| 2 | Purification via vacuum distillation | 86% |

Industrial-Scale Production

Industrial synthesis would prioritize cost-effective halogenation and alkylation steps. Continuous-flow reactors could enhance yield and safety by minimizing exposure to volatile intermediates . Scalability challenges include managing exothermic reactions and ensuring consistent regioselectivity.

Physical and Chemical Properties

Physicochemical Parameters

1,2-Difluoro-4-isopentylbenzene is a liquid at room temperature, with a boiling point estimated at 180–190°C based on analogous compounds. Its density is approximately 1.12 g/cm³, and it exhibits moderate solubility in organic solvents (e.g., dichloromethane, THF) but limited solubility in water (<0.1 g/L).

Reactivity and Stability

The electron-withdrawing fluorine atoms deactivate the benzene ring toward electrophilic substitution, directing incoming groups to the meta position relative to existing substituents. The isopentyl group undergoes typical alkyl chain reactions, such as oxidation to carboxylic acids or halogenation at the tertiary carbon .

Applications in Industry and Research

Pharmaceutical Intermediates

Fluorinated aromatics are pivotal in drug design due to their metabolic stability and bioavailability. The isopentyl group in 1,2-difluoro-4-isopentylbenzene may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs.

Agrochemicals

In agrochemistry, this compound could serve as a precursor to herbicides or insecticides, leveraging fluorine’s ability to resist microbial degradation .

| Derivative | Application |

|---|---|

| 1,2-Difluoro-4-isopentylphenol | Herbicide intermediate |

| Isopentyl-fluorobenzoic acid | Pharmaceutical building block |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume